molecular formula C14H15N B1595716 N-benzyl-3-methylaniline CAS No. 5405-17-4

N-benzyl-3-methylaniline

Cat. No.: B1595716
CAS No.: 5405-17-4
M. Wt: 197.27 g/mol
InChI Key: HHZDSDSOSVITOZ-UHFFFAOYSA-N
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Description

N-benzyl-3-methylaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzyl group attached to the nitrogen atom of 3-methylaniline

Mechanism of Action

Target of Action

N-Benzyl-3-methylaniline is a compound that primarily targets the methylation of anilines . This process is crucial in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .

Mode of Action

The compound interacts with its targets through a hydrogen autotransfer procedure . This procedure involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dehydrogenation of methanol . This process has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . Therefore, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the specific conditions under which it is used. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .

Result of Action

The result of this compound’s action is the effective methylation of anilines with methanol to selectively give N-methylanilines . This process is particularly important for influencing the lipophilicity of such compounds, thus making them more biologically accessible .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence or absence of solvents . Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry have been used to minimize environmental impact and reduce energy consumption . These techniques can also influence the reaction time and selectivity of the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for preparing N-benzyl-3-methylaniline involves the reductive amination of 3-methylaniline with benzaldehyde. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Alkylation: Another method involves the N-alkylation of 3-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or N-alkylation processes, optimized for higher yields and purity. These processes often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-3-methylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form N-benzyl-3-methylcyclohexylamine using hydrogen gas and a suitable catalyst like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: N-benzyl-3-methylcyclohexylamine.

    Substitution: Nitro-substituted derivatives.

Scientific Research Applications

Chemistry: N-benzyl-3-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It can serve as a model compound for investigating the metabolism and toxicity of aromatic amines in living organisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and safety profiles. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the materials science industry, this compound is used in the production of polymers and resins with specific properties. It can also be employed as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    N-methylaniline: Similar in structure but lacks the benzyl group. It is less bulky and may exhibit different reactivity and properties.

    N-ethyl-3-methylaniline: Contains an ethyl group instead of a benzyl group. This difference in alkyl group size can influence the compound’s chemical behavior and applications.

    N-benzyl-4-methylaniline: Similar structure but with the methyl group in the para position. This positional isomer may have different electronic and steric effects, leading to variations in reactivity and applications.

Uniqueness: N-benzyl-3-methylaniline is unique due to the presence of both the benzyl and methyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, making it suitable for particular synthetic and industrial applications.

Properties

IUPAC Name

N-benzyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDSDSOSVITOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968879
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5405-17-4
Record name N-(3-Methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC8085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 3-iodotoluene (128 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(3-tolyl)benzylamine (171 mg, 87% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Spagnolo, P.; Zanirato, P. Tetrahedron Lett. 1987, 28, 961-964.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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